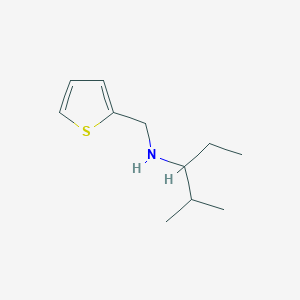

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine

Description

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine (CAS No. 1157511-30-2) is a secondary amine featuring a branched 2-methylpentan-3-yl group and a thiophen-2-ylmethyl substituent. Its molecular formula is C₁₂H₂₁NS, with a molecular weight of 211.37 g/mol . The compound’s structure combines a lipophilic alkyl chain with a heteroaromatic thiophene ring, making it relevant for applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula |

C11H19NS |

|---|---|

Molecular Weight |

197.34 g/mol |

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)pentan-3-amine |

InChI |

InChI=1S/C11H19NS/c1-4-11(9(2)3)12-8-10-6-5-7-13-10/h5-7,9,11-12H,4,8H2,1-3H3 |

InChI Key |

VJGBAQPYMGSAPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpentan-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.

Substitution: Electrophiles such as bromine or chloromethane can be used under acidic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Data

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | References |

|---|---|---|---|---|

| (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine (1157511-30-2) | C₁₂H₂₁NS | 211.37 | Branched 2-methylpentan-3-yl; thiophen-2-ylmethyl | |

| {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine (1553187-05-5) | C₁₅H₁₉NS | 245.40 | Aromatic phenyl ring; thiophen-3-yl; propan-2-yl | |

| 2-(Thiophen-2-yl)ethylamine (19457-17-1) | C₁₁H₁₃NS₂ | 223.40 | Dual thiophene (2-yl and 3-yl); ethyl linker | |

| Propyl(thiophen-2-ylmethyl)amine (751436-48-3) | C₈H₁₃NS | 155.26 | Linear propyl chain; thiophen-2-ylmethyl | |

| 2-(3-Methylthiophen-2-yl)propan-1-amine (1343109-06-7) | C₈H₁₃NS | 155.26 | Methyl-substituted thiophene; branched propanamine | |

| N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine (M179) | C₈H₉N₃S | 179.24 | Pyrazole ring; thiophen-2-ylmethyl |

Key Observations :

- Branching vs. Linearity : The target compound’s 2-methylpentan-3-yl group introduces steric bulk compared to linear chains (e.g., propyl in ), which may influence solubility or receptor binding in biological systems.

- Thiophene Substitution : Thiophen-2-yl vs. 3-yl substitution (e.g., ) alters electronic properties due to differences in sulfur atom orientation and π-electron distribution.

Biological Activity

Introduction

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine is an organic compound that presents significant interest in medicinal chemistry due to its unique structural features, which include a branched alkyl group and a thiophene ring. This compound is classified as a secondary amine, characterized by its potential biological activities that could be harnessed for therapeutic applications.

Structural Overview

The compound's molecular formula is C₁₂H₁₇N₁S, with a molecular weight of 197.34 g/mol. Its structure comprises a branched alkyl chain (2-methylpentan-3-yl) linked to a thiophene ring through a methylamine group. This configuration may impart specific chemical properties and biological activities, making it a candidate for further research.

Antidepressant Activity

Compounds similar to (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine have been noted for their antidepressant properties . Many amines are known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Preliminary studies suggest that this compound may exhibit mood-enhancing effects, similar to other amine derivatives.

Antimicrobial Properties

The antimicrobial potential of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine has been explored through various assays. Compounds with thiophene moieties have shown efficacy against several pathogens, including bacteria and fungi. In vitro studies indicate that derivatives of this compound could inhibit the growth of common bacterial strains such as E. coli and S. aureus, suggesting its application in developing new antimicrobial agents .

Neuroprotective Effects

Research into neuroprotective effects has highlighted the potential of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine in protecting neuronal cells from oxidative stress and apoptosis. Compounds with similar structures have been investigated for their ability to inhibit oxidative stress pathways, which are implicated in neurodegenerative diseases like Alzheimer's .

The biological activity of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine can be attributed to its ability to interact with various molecular targets:

- Neurotransmitter Receptors : The amine group can form hydrogen bonds with neurotransmitter receptors, influencing their activity.

- Enzymatic Inhibition : The thiophene ring may interact with active sites on enzymes, potentially inhibiting their function.

- Antioxidant Activity : Thiophene derivatives have shown promise in enhancing antioxidant defenses within cells, thereby mitigating oxidative damage .

Synthesis Methods

The synthesis of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine can be approached through several methods:

Case Studies and Research Findings

- Antidepressant Activity Study : A study utilizing animal models demonstrated that administration of compounds structurally related to (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine resulted in significant reductions in depressive-like behaviors compared to control groups, indicating potential efficacy as an antidepressant agent.

- Antimicrobial Efficacy Assessment : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Neuroprotective Evaluation : Research indicated that derivatives of this compound could reduce neuronal cell death in models of oxidative stress, suggesting a mechanism involving the modulation of reactive oxygen species (ROS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.